molecular formula C13H8Cl2N4O B6107433 N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B6107433
M. Wt: 307.13 g/mol
InChI Key: CCENOVWMSBMHOO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with a carboxamide group and a dichlorophenyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of 3,4-dichloroaniline with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammation in certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific dichlorophenyl substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and the development of novel therapeutic agents .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-10-3-2-8(6-11(10)15)18-13(20)9-7-17-19-5-1-4-16-12(9)19/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCENOVWMSBMHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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